An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
Introduction
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thieno[2,3-d]pyrimidine scaffold is of significant interest due to its structural resemblance to purines, allowing it to modulate the activity of various enzymes and receptors. Thienopyrimidine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No: 86825-96-9) is a key intermediate in the synthesis of these more complex and biologically active molecules.[3] The chlorine atom at the 4-position serves as a versatile synthetic handle for nucleophilic substitution, while the carboxylic acid at the 6-position allows for amide bond formation and other modifications.
Understanding the fundamental physicochemical properties of this building block is not merely an academic exercise; it is a critical prerequisite for its effective use in medicinal chemistry. Properties such as solubility, acidity (pKa), and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate or scaffold.[4][5][6]
This technical guide provides a comprehensive overview of the core physicochemical attributes of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid. It moves beyond a simple datasheet by explaining the scientific rationale behind characterization methods and presenting detailed, field-proven protocols for their experimental validation.
Section 1: Core Molecular Attributes
The foundational identity of a chemical compound is established by its structure and fundamental identifiers. These attributes are the starting point for all subsequent analysis.
| Attribute | Value | Source |
| Chemical Name | 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid | - |
| CAS Number | 86825-96-9 | [3] |
| Molecular Formula | C₇H₃ClN₂O₂S | [7][8] |
| Molecular Weight | 214.63 g/mol | [9] |
| Canonical SMILES | C1=C(C(=O)O)SC2=C1N=CN=C2Cl | [7] |
| InChI Key | ZWZIELMLHCTSQY-UHFFFAOYSA-N | [7] |
| Physical Form | Solid | [7][8] |
Chemical Structure:
The molecule features a bicyclic heterocyclic system composed of a thiophene ring fused to a pyrimidine ring. The key functional groups dictating its reactivity and properties are:
-
The Thienopyrimidine Core: A conjugated aromatic system that influences the molecule's electronic properties and provides a rigid scaffold.
-
The Carboxylic Acid (-COOH): An acidic group that imparts hydrophilicity and can be ionized, significantly impacting solubility and biological interactions.
-
The Chlorine Atom (-Cl): An electron-withdrawing group and a reactive site for nucleophilic aromatic substitution, making it a valuable synthetic intermediate.[10]
Section 2: Physicochemical Properties
A molecule's behavior in both chemical and biological systems is dictated by its inherent physicochemical properties. While some data can be predicted, experimental validation is paramount for accuracy in research and development.
| Property | Value / Expected Behavior | Rationale & Significance |
| Melting Point | Data not publicly available. Experimental determination is required. | A sharp melting point is a primary indicator of sample purity. |
| Aqueous Solubility | Expected to be limited. | The predominantly aromatic and halogenated structure confers hydrophobicity. The carboxylic acid group provides a degree of aqueous solubility, which will be highly pH-dependent. At pH values above its pKa, solubility will increase due to the formation of the more polar carboxylate anion. |
| pKa | Predicted to be in the range of 1.5 - 3.5. | The carboxylic acid is the primary acidic center. Its acidity is expected to be stronger than that of a simple benzoic acid (pKa ~4.2) due to the electron-withdrawing effects of the fused thienopyrimidine ring system and the chlorine atom. This strong acidity is critical for predicting its charge state at physiological pH (7.4), which in turn affects membrane permeability and receptor binding.[9] |
Section 3: Spectroscopic and Chromatographic Profile
Confirming the identity and purity of the compound is a non-negotiable step in any scientific workflow. A combination of chromatographic and spectroscopic techniques provides a comprehensive chemical fingerprint.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming molecular weight and elemental composition. For this compound, the most telling feature is its isotopic pattern.
-
Expected Molecular Ion: The mass spectrum should exhibit a molecular ion peak cluster corresponding to the molecule's mass.
-
Isotopic Signature: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as two peaks: a base peak (M ) and a smaller peak at two mass units higher (M+2 ). The intensity ratio of the M to M+2 peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.[11][12]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da) or the chlorine atom (-35 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the atomic connectivity and chemical environment within the molecule.
-
¹H NMR: The spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the proton on the pyrimidine ring (H2) and the proton on the thiophene ring (H5). A broad, downfield singlet corresponding to the carboxylic acid proton will also be present, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The chemical shifts will be characteristic of the aromatic carbons in the heterocyclic system, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (>160 ppm).
UV-Visible Spectroscopy
The conjugated π-electron system of the thienopyrimidine core absorbs light in the UV region.
-
Principle: This absorption corresponds to electronic transitions (e.g., π→π*) within the molecule.[13][14] A UV-Vis spectrum, a plot of absorbance versus wavelength, can serve as a characteristic fingerprint.
-
Application: While not highly specific for structural elucidation alone, it is a powerful tool for quantitative analysis. According to the Beer-Lambert Law, absorbance is directly proportional to concentration, making UV-Vis spectroscopy a simple and robust method for determining the concentration of the compound in solution.[15][16][17]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is most suitable for this compound.
-
Principle: In reverse-phase HPLC (RP-HPLC), the compound is separated based on its hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase.[18][19]
-
Significance: A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property under specific conditions, and the peak area can be used for quantification.
Section 4: Standard Operating Procedures for Characterization
The following protocols are designed as self-validating systems, providing the necessary detail for reproducible and trustworthy results.
Workflow for Comprehensive Physicochemical Characterization
Caption: A logical workflow for the characterization of a research compound.
Protocol 4.1: Purity Determination by Reverse-Phase HPLC
-
Rationale: This method is designed to provide a baseline purity assessment. The use of an acidic mobile phase modifier (like trifluoroacetic acid) is crucial; it suppresses the ionization of the carboxylic acid group, ensuring it remains in its neutral, more retained form. This leads to a symmetrical peak shape and reproducible retention.[20]
-
Methodology:
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or DMSO to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL with 50:50 Water:Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
Detection: Monitor at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or λₘₐₓ).
-
Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically required for subsequent biological or advanced physicochemical assays.
-
Protocol 4.2: Structural Confirmation by NMR and HRMS
-
Rationale: While HPLC confirms purity, it does not confirm identity. High-Resolution Mass Spectrometry (HRMS) provides an exact mass that can be used to confirm the elemental formula, while NMR confirms the specific isomeric structure.
-
Methodology:
-
Sample Preparation (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is often more visible than in CDCl₃).
-
NMR Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (HRMS): Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
HRMS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes. The negative ion mode is often ideal for carboxylic acids, detecting the [M-H]⁻ ion.
-
Data Validation:
-
Confirm that the measured exact mass from HRMS is within 5 ppm of the theoretical mass calculated for C₇H₃ClN₂O₂S.
-
Verify the 3:1 M/M+2 isotope pattern.
-
Ensure the NMR spectra are consistent with the proposed structure of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid and not another isomer.
-
-
Protocol 4.3: Experimental Determination of pKa (Potentiometric Titration)
-
Rationale: This classic method directly measures the change in pH of a solution of the compound as a titrant is added, providing a highly accurate pKa value.
-
Methodology:
-
Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 1 mM). The addition of a small amount of co-solvent (e.g., methanol, <5%) may be necessary if solubility is very low, but this can slightly alter the measured pKa.
-
Titration: Calibrate a pH meter. Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized to its conjugate base). This point corresponds to the inflection point on the first derivative of the titration curve.
-
Logical Framework of an RP-HPLC Separation
Caption: Principle of RP-HPLC for an ionizable acidic compound.
Section 5: Significance in Drug Discovery and Chemical Synthesis
The physicochemical properties of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid are not just data points; they are predictive indicators of its behavior and utility.
-
As a Synthetic Intermediate: The chlorine at the 4-position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various amine, alcohol, or thiol side chains, creating diverse libraries of compounds for screening. The carboxylic acid provides an orthogonal site for modification, typically via amide coupling, further expanding synthetic possibilities.
-
Guidance for Drug Design:
-
Solubility: The expected low intrinsic solubility highlights a potential challenge. Medicinal chemists using this scaffold would need to introduce solubilizing groups in their final compounds or consider advanced formulation strategies.
-
Acidity: The strong acidic nature (low pKa) means this compound, and any derivative retaining the carboxylic acid, will be fully ionized (anionic) at physiological pH. This has profound implications:
-
Absorption: Highly charged molecules generally exhibit poor passive diffusion across the lipid bilayers of the gut wall, potentially leading to low oral bioavailability.
-
Distribution: The negative charge may limit penetration across the blood-brain barrier but could be exploited to target specific transporters or to confine the drug to the plasma compartment.
-
-
Conclusion
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid is a valuable and versatile building block in medicinal chemistry. This guide has detailed its core molecular attributes, predictable physicochemical properties, and characteristic analytical profile. By providing robust, rationale-driven experimental protocols, we empower researchers to validate this compound with confidence. A thorough understanding of its properties—particularly its acidity and solubility profile—is essential for any scientist aiming to leverage this scaffold in the design and synthesis of novel therapeutic agents. The interplay of its functional groups provides a rich platform for chemical exploration, underscoring the importance of characterizing such foundational molecules with scientific rigor.
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